molecular formula C16H22N2O2 B14066773 Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)-

Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)-

Cat. No.: B14066773
M. Wt: 274.36 g/mol
InChI Key: WWBNZJPZPBWDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)- typically involves multiple steps. One common method includes the cyclization of a suitable precursor molecule under specific conditions. For example, the precursor may undergo a series of reactions including cyclization, ring annulation, and cycloaddition to form the desired compound . The reaction conditions often involve the use of catalysts, such as cesium carbonate in dimethyl sulfoxide, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)- involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)- is unique due to its specific ring structure and the presence of a phenylmethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2

InChI Key

WWBNZJPZPBWDQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.